Differential Antiproliferative Activity Against Breast Cancer Cells: 4-Methylphenyl vs. 4-Methoxyphenyl Substitution
The 4-methylphenyl-substituted compound demonstrates moderate antiproliferative activity against MDA-MB-231 breast cancer cells with an IC50 of 18 µg/mL . In contrast, a structurally related analog bearing a 4-methoxyphenyl substituent (2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane) exhibits significantly higher potency with an IC50 of 0.99 µM (approximately 0.20 µg/mL) against HeLa cervical cancer cells, though direct same-cell-line comparison is unavailable . The approximately 90-fold difference in potency magnitude underscores that aryl substituent identity critically modulates cytotoxic efficacy.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 18 µg/mL (MDA-MB-231 breast cancer cells) |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane: 0.99 µM (HeLa cervical cancer cells) |
| Quantified Difference | Approximately 90-fold difference in molar potency (estimated via molecular weight conversion); direct same-cell comparison not available |
| Conditions | Cell proliferation assay; MDA-MB-231 (breast cancer) for target compound; HeLa (cervical cancer) for comparator |
Why This Matters
Selecting the appropriate 4-substituted phenyl analog is critical for achieving desired potency thresholds in anticancer screening campaigns.
